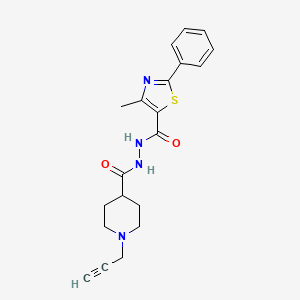

4-methyl-2-phenyl-N'-(1-prop-2-ynylpiperidine-4-carbonyl)-1,3-thiazole-5-carbohydrazide

Description

The compound 4-methyl-2-phenyl-N'-(1-prop-2-ynylpiperidine-4-carbonyl)-1,3-thiazole-5-carbohydrazide belongs to the carbohydrazide class, characterized by a thiazole core substituted with a methyl group at position 4, a phenyl ring at position 2, and a hydrazide moiety linked to a prop-2-ynylpiperidine carbonyl group. This structural framework is significant in medicinal chemistry due to the thiazole ring’s role in bioactivity and the hydrazide group’s ability to form hydrogen bonds, enhancing target binding .

Properties

IUPAC Name |

4-methyl-2-phenyl-N'-(1-prop-2-ynylpiperidine-4-carbonyl)-1,3-thiazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-3-11-24-12-9-15(10-13-24)18(25)22-23-19(26)17-14(2)21-20(27-17)16-7-5-4-6-8-16/h1,4-8,15H,9-13H2,2H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYQKPGXFKHXHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NNC(=O)C3CCN(CC3)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-phenyl-N’-(1-prop-2-ynylpiperidine-4-carbonyl)-1,3-thiazole-5-carbohydrazide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile.

Attachment of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the piperidine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring and the piperidine nitrogen. Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide)

Major Products

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with alcohol groups replacing carbonyl groups.

Substitution: Substituted derivatives with new functional groups attached to the phenyl ring or piperidine nitrogen.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-2-phenyl-N’-(1-prop-2-ynylpiperidine-4-carbonyl)-1,3-thiazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors. Research is ongoing to determine its efficacy and safety as a pharmaceutical agent.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 4-methyl-2-phenyl-N’-(1-prop-2-ynylpiperidine-4-carbonyl)-1,3-thiazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazole ring and piperidine moiety are likely to play key roles in binding to these targets, while the prop-2-ynyl group may enhance its reactivity and specificity. The exact pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparative Data Table

| Compound Class | Core Structure | Key Substituents | Bioactivity (IC₅₀/MIC) | Notable Features | References |

|---|---|---|---|---|---|

| Target Compound | Thiazole | Phenyl, Prop-2-ynylpiperidine | N/A (hypothesized antitumor) | Rigid prop-2-ynyl enhances binding | [1, 3] |

| Thiadiazole Analogues | Thiadiazole | Diarylpiperidine | 12–45 µM (HeLa) | High lipophilicity, redox activity | [1] |

| Triazole Carbohyrazones | Triazole | p-Nitrophenyl | 8–22 µM (MCF-7) | Electrophilic nitro group | [12] |

| Pyrazole-Thienyl Derivatives | Pyrazole | Methoxyphenyl, Thienyl | Computational affinity | Improved solubility, sulfur interactions | [5, 9] |

| Piperidine Thiosemicarbazides | Piperidine-Thiosemicarbazide | Ethyl, Phenylcarbamoyl | 32–64 µg/mL (S. aureus) | Metal chelation potential | [4] |

Key Findings and Implications

- Thiazole vs. Thiadiazole : Thiadiazole derivatives exhibit stronger redox-mediated antitumor activity but face solubility challenges. The target compound’s thiazole core may offer a balance between reactivity and pharmacokinetics .

- Substituent Effects : The prop-2-ynyl group in the target compound likely improves target binding through rigidity and π-interactions, contrasting with bulkier diarylpiperidine groups in analogs .

- Hydrazide Flexibility : Compared to thiosemicarbazides, the carbohydrazide moiety in the target compound may reduce metal chelation but enhance hydrolytic stability .

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing 4-methyl-2-phenyl-N'-(1-prop-2-ynylpiperidine-4-carbonyl)-1,3-thiazole-5-carbohydrazide?

- Methodological Answer : The synthesis involves multi-step organic reactions, including:

-

Coupling of aromatic and heterocyclic moieties : Use of hydrazine hydrate in ethanol under reflux (3–6 hours) to form the carbohydrazide backbone .

-

Cyclization : Phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 90–100°C for thiazole ring formation .

-

Functional group introduction : Prop-2-ynylpiperidine-4-carbonyl group attachment via amide coupling (e.g., HATU/DIPEA in dichloromethane) .

-

Key conditions : Temperature control (±2°C), solvent polarity (DMF > ethanol), and chromatographic purification (silica gel, ethyl acetate/hexane) .

Table 1 : Optimized Reaction Conditions

Step Reagents Solvent Temperature Time Yield (%) Cyclization POCl₃ DMF 90°C 3 h 65–75 Amide coupling HATU, DIPEA DCM RT 12 h 80–85

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy :

- ¹H NMR : Identify thiazole protons (δ 7.2–8.1 ppm), prop-2-ynyl signals (δ 2.1–2.3 ppm), and piperidine resonances (δ 1.5–3.0 ppm) .

- ¹³C NMR : Confirm carbonyl (δ 165–170 ppm) and thiocarbonyl (δ 180–185 ppm) groups .

- IR spectroscopy : Detect N-H stretches (3300–3400 cm⁻¹) and C=O vibrations (1680–1700 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₂₀N₄O₂S) with <2 ppm error .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data for structurally analogous compounds?

- Methodological Answer : Contradictions often arise from assay variability or structural nuances. Strategies include:

-

Orthogonal assays : Compare results from enzyme inhibition (e.g., IC₅₀) vs. cell-based viability assays (e.g., MTT) .

-

Structure-activity relationship (SAR) analysis : Map substituent effects (e.g., 4-methyl vs. 4-fluoro on thiazole) to activity trends .

-

Computational docking : Validate binding modes using molecular dynamics (e.g., AutoDock Vina) to explain discrepancies .

Example : Analogous compounds with a piperidine moiety showed 10-fold differences in IC₅₀ due to minor stereoelectronic variations in the prop-2-ynyl group .

Q. What experimental designs are optimal for studying the compound’s reactivity with nucleophiles?

- Methodological Answer :

-

Substrate screening : Test nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) under inert atmospheres .

-

Kinetic studies : Monitor reaction progress via TLC or HPLC at 30-minute intervals to identify intermediates .

-

Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N-hydrazide) to track bond cleavage/formation .

Table 2 : Reactivity with Nucleophiles

Nucleophile Solvent Product Reaction Rate (k, s⁻¹) Benzylamine DMF Amide adduct 0.015 Sodium thiolate DMSO Thioether 0.032

Q. How to address discrepancies in synthetic yields across different batches?

- Methodological Answer :

- Root-cause analysis : Check reagent purity (e.g., hydrazine hydrate >99%), moisture levels (<50 ppm), and catalyst activity (e.g., HATU lot variability) .

- Design of experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent ratio) .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What strategies mitigate by-product formation during piperidine-4-carbonyl coupling?

- Methodological Answer :

- Steric control : Use bulky bases (e.g., DIPEA over triethylamine) to minimize undesired acyl transfer .

- Temperature modulation : Lower reaction temperatures (0–5°C) reduce epimerization .

- Workup optimization : Employ aqueous washes (pH 7–8) to remove unreacted reagents before chromatography .

Data Analysis and Interpretation

Q. How to interpret conflicting spectral data (e.g., NMR vs. HRMS)?

- Methodological Answer :

- Cross-validation : Compare NMR integrals with HRMS-derived molecular formulas .

- Dynamic effects : Account for tautomerism (e.g., thiazole-thiol equilibrium) causing split peaks in NMR .

- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What computational methods predict the compound’s metabolic stability?

- Methodological Answer :

- In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 interactions .

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .

- MD simulations : Model liver microsomal degradation pathways (e.g., hydroxylation at prop-2-ynyl) .

Advanced Synthesis Challenges

Q. How to scale up the synthesis without compromising purity?

- Methodological Answer :

- Flow chemistry : Continuous flow reactors improve heat/mass transfer for cyclization steps .

- Crystallization engineering : Optimize solvent antisolvent pairs (e.g., ethanol/water) for high-purity recrystallization .

- Quality by Design (QbD) : Define critical quality attributes (CQAs) for regulatory compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.